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Compound of Interest

Methyl 4-hydroxyoxane-4-
Compound Name:
carboxylate

Cat. No.: B038299

For researchers and professionals in drug development, the precise structural elucidation of
novel chemical entities is paramount. Methyl 4-hydroxyoxane-4-carboxylate, a substituted
tetrahydropyran, represents a scaffold of interest due to the prevalence of the oxane ring in
numerous bioactive natural products. A thorough understanding of its spectroscopic signature
is essential for its unambiguous identification, purity assessment, and differentiation from
structurally related analogues.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of
Methyl 4-hydroxyoxane-4-carboxylate. Due to the absence of a complete, publicly available
experimental dataset for this specific molecule, we will derive its predicted spectral properties
from fundamental principles and compare them against the known experimental data of a close
structural analogue, Methyl 4-hydroxycyclohexanecarboxylate. This comparative approach not
only helps in postulating the spectral features of the target molecule but also highlights the
subtle yet significant influence of heteroatomic substitution on spectroscopic outcomes.

Molecular Structures Under Comparison

A clear visualization of the molecules is crucial for understanding the origin of their
spectroscopic differences. The key distinction is the presence of an oxygen atom at position 1
of the ring in our target molecule, versus a methylene group in the comparator.
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Comparator: Methyl 4-hydroxycyclohexanecarboxylate
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Target: Methyl 4-hydroxyoxane-4-carboxylate
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Caption: Target and Comparator Molecules.

General Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and
analysis are critical. The following sections describe robust, field-proven methodologies for
acquiring high-quality spectroscopic data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the carbon-hydrogen framework
of a molecule. A standard *H and 3C NMR analysis, often supplemented with a DEPT-135
experiment, is indispensable for structural confirmation.

Step-by-Step Protocol:

o Sample Preparation: Accurately weigh 10-20 mg of the analyte for tH NMR (or 50-100 mg for
13C NMR) into a clean, dry vial.[1]

o Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d
(CDCIs), which offers good solubility for moderately polar compounds and has a well-defined
residual solvent peak for reference.[2] Ensure the sample is fully dissolved; gentle vortexing
may be applied.
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« Filtration & Transfer: To avoid peak broadening caused by particulate matter, filter the
solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm
NMR tube.[2]

o Standard Addition (Optional): For a precise chemical shift reference, a small amount of
Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak

(CHCIs at o 7.26 ppm) is common practice.[2]

o Acquisition: Place the sample in the spectrometer. After locking on the deuterium signal and
shimming the magnetic field to homogeneity, acquire the *H spectrum. Subsequently, run the
13C and DEPT-135 experiments. Standard pulse programs are typically sufficient.

Weigh 10-20 mg Sample

l

Dissolve in ~0.7 mL CDCI3

l

Filter into NMR Tube

l

Place in Spectrometer

l

Lock & Shim

l

Acquire 1H, 13C, DEPT-135 Spectra
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Caption: Standard workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional
groups present in a molecule. The hydroxyl (-OH) and ester carbonyl (C=0) groups of our
target compound will produce strong, characteristic absorption bands.

Step-by-Step Protocol (KBr Pellet Method):

e Sample Preparation: Gently grind a small amount (1-2 mg) of the solid sample into a fine
powder using an agate mortar and pestle.

e Mixing: Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder.
KBr is used because it is transparent to IR radiation in the typical analysis range.[3] Mix
thoroughly with the sample until a homogenous powder is obtained.

o Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure
(typically several tons) for a few minutes to form a thin, transparent or translucent pellet.
Cloudiness can indicate insufficient grinding or moisture absorption.[4]

e Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire
the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A
background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers
structural clues based on its fragmentation pattern. Electron lonization (EI) is a common
technique for small, volatile molecules.

Step-by-Step Protocol (Direct Infusion ESI as an alternative to El):

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

e Infusion: Introduce the sample solution into the Electrospray lonization (ESI) source via a
syringe pump at a low flow rate (e.g., 5-10 pL/min). ESI is a soft ionization technique that is
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likely to yield a prominent protonated molecule [M+H]* or sodium adduct [M+Na]*.

o Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed will
correspond to the molecular weight plus a proton or sodium ion.

o Fragmentation Analysis (MS/MS): To gain structural information, perform a product ion scan
on the isolated molecular ion. This will induce fragmentation and provide data on the
structural components of the molecule.

Spectroscopic Analysis: Methyl 4-hydroxyoxane-4-
carboxylate (Predicted)

The following data is predicted based on the known effects of the functional groups and the
tetrahydropyran ring system.

'H NMR (400 MHz, CDCIs)

The structure possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C6 and
C3/C5 are chemically equivalent.
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Predicted o
(ppm)

Multiplicity

Integration

Assignment

Rationale

~3.80

3H

-OCHs

Typical chemical
shift for methyl

ester protons.

~3.75

4H

H-2, H-6

Protons alpha to
the ring oxygen
are significantly
deshielded.
Expected to be

complex due to

coupling with H
3/H-5.

~3.50

s (br)

1H

A broad singlet,
exchangeable
with D20.
Position is
concentration-

dependent.

~1.90

4H

H-3, H-5

Protons beta to
the ring oxygen
and adjacent to
the quaternary
center.

13C NMR (100 MHz, CDClIs)
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Predicted & (ppm)

DEPT-135

Assignment Rationale

~ 175

No peak

Characteristic shift for
C=0 an ester carbonyl

carbon.

~70

No peak

Quaternary carbon

attached to two
C-4

oxygens (-OH, -

COOR).

~ 65

CHz (Down)

Carbons alpha to the

ring oxygen are
C-2,C-6 significantly

deshielded compared

to a standard alkane.

~ 53

CHs (Up)

Typical shift for a
-OCHs
methyl ester carbon.

~35

CHz (Down)

Aliphatic carbons
C-3,C-5 adjacent to the
guaternary center.

FT-IR Spectroscopy (KBr Pellet)
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Predicted v (cm™?) Intensity Assignment Rationale
The broadness is due
to hydrogen bonding
~ 3450 Strong, Broad O-H stretch _
from the tertiary
alcohol.
Aliphatic C-H
2960-2850 Medium-Strong C-H stretch stretches from the ring
and methyl group.
Characteristic, intense
absorption for a
~ 1735 Strong, Sharp C=0 stretch
saturated ester
carbonyl.
Asymmetric and
symmetric stretches
~ 1250 & 1100 Strong C-O stretch
from the ester and
ether linkages.
Predicted m/z Interpretation Rationale
Molecular ion. May be weak or
160 [M]+
absent.
Loss of water from the tertiary
142 [M - H20]*
alcohol.
Loss of the methoxy radical
129 [M - OCHs]*
from the ester.
Alpha-cleavage with loss of the
101 [M - COOCHs]*
carbomethoxy group.
Fragmentation involving ring
87 CaH702*
cleavage.
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Comparative Analysis: Methyl 4-
hydroxycyclohexanecarboxylate (Experimental
Data)

This carbocyclic analogue serves as an excellent baseline, allowing us to isolate the
spectroscopic influence of the ring oxygen in our target molecule.

'H & **C NMR

While a complete, peer-reviewed dataset is not readily available, commercial suppliers indicate
the availability of data.[5] Based on known spectra of similar compounds, we can confidently
assign the key signals.[2]

Key Expected Differences from Target Molecule:

e 1H NMR: The most significant difference will be the chemical shift of the H-2/H-6 protons. In
the cyclohexane ring, these are standard aliphatic protons and would appear much further
upfield, likely in the & 1.5-2.0 ppm region, as they are no longer deshielded by an adjacent
ether oxygen.

e 13C NMR: Similarly, the C-2/C-6 carbons would resonate at a much higher field (further
upfield) compared to the target molecule, appearing around & 25-35 ppm instead of ~65
ppm. This dramatic upfield shift is a key diagnostic feature for distinguishing the oxane from
the cyclohexane ring.

FT-IR Spectroscopy

The FT-IR spectrum will be very similar to the predicted spectrum of the target molecule, as the
dominant functional groups (-OH and methyl ester) are identical. Key peaks for the O-H stretch
(~3400 cm~1) and the C=0 stretch (~1730 cm~1) will be present. The main difference would be
in the C-O stretching region (~1100-1250 cm~1), where the cyclohexane derivative would lack
the strong C-O-C ether stretch.

Mass Spectrometry (El)

The NIST Mass Spectrometry Data Center provides experimental data for Methyl 4-
hydroxycyclohexanecarboxylate.[4]
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Table of Key Experimental Fragments:

Experimental m/z Relative Intensity Interpretation

158 ~5% [M]*

140 ~15% [M - H20]*

127 ~20% [M - OCHs]*

99 ~100% [M - COOCHs]*

81 ~75% [CeHo]* (Cyclohexenyl cation)

Comparison Insights:

e The molecular ion peak is observed at m/z 158, consistent with its molecular formula
(CsH1403).[4] This is 2 mass units lower than the target molecule (C7H1204, MW 160.17),
reflecting the substitution of an oxygen atom for a CHz group.

e The fragmentation pattern, including the loss of water ([M-18]), methoxy radical ([M-31]), and
the carbomethoxy group ([M-59]), is analogous to the predicted pattern for the target
molecule. This confirms that these fragmentation pathways are driven by the alcohol and
ester groups common to both molecules.

e The presence of a strong peak at m/z 81, corresponding to the loss of both water and the
ester group, is characteristic of the cyclohexane ring fragmentation.

Conclusion

This guide outlines the expected spectroscopic characteristics of Methyl 4-hydroxyoxane-4-
carboxylate by leveraging fundamental principles of chemical spectroscopy. The comparative
analysis with its carbocyclic analogue, Methyl 4-hydroxycyclohexanecarboxylate, provides a
powerful framework for identification.

The key differentiating features for Methyl 4-hydroxyoxane-4-carboxylate are:

 In *H and 3C NMR: A significant downfield shift for the protons and carbons at the C-2 and
C-6 positions due to the deshielding effect of the adjacent ring oxygen.
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e In FT-IR: A strong, characteristic C-O-C ether stretching band in the fingerprint region.
¢ In MS: A molecular ion peak at m/z 160.

By understanding these predicted data points and the underlying reasons for their differences
from known analogues, researchers can approach the synthesis and characterization of this
and related compounds with a higher degree of confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Methyl 4-hydroxyoxane-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038299#spectroscopic-data-of-methyl-4-
hydroxyoxane-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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